molecular formula C15H10Cl2N2S B12918695 4-[(3,4-Dichlorobenzyl)sulfanyl]cinnoline CAS No. 7147-20-8

4-[(3,4-Dichlorobenzyl)sulfanyl]cinnoline

Cat. No.: B12918695
CAS No.: 7147-20-8
M. Wt: 321.2 g/mol
InChI Key: WIMXWOZSJQVNOZ-UHFFFAOYSA-N
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Description

4-[(3,4-Dichlorobenzyl)sulfanyl]cinnoline is a cinnoline derivative characterized by a sulfur-linked 3,4-dichlorobenzyl group at the 4-position of the cinnoline core (C₁₅H₁₀Cl₂N₂S, molecular weight 321.2 g/mol) . Its structure combines the electron-deficient cinnoline ring with a lipophilic 3,4-dichlorobenzylsulfanyl substituent, which may influence solubility, reactivity, and biological activity .

Properties

CAS No.

7147-20-8

Molecular Formula

C15H10Cl2N2S

Molecular Weight

321.2 g/mol

IUPAC Name

4-[(3,4-dichlorophenyl)methylsulfanyl]cinnoline

InChI

InChI=1S/C15H10Cl2N2S/c16-12-6-5-10(7-13(12)17)9-20-15-8-18-19-14-4-2-1-3-11(14)15/h1-8H,9H2

InChI Key

WIMXWOZSJQVNOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=N2)SCC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-Dichlorobenzyl)thio)cinnoline typically involves the reaction of cinnoline with 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the formation of the thioether linkage.

Industrial Production Methods

Industrial production of 4-((3,4-Dichlorobenzyl)thio)cinnoline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((3,4-Dichlorobenzyl)thio)cinnoline undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the thioether group to a thiol.

    Substitution: The chlorine atoms on the benzyl group can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, ammonia.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated derivatives, thiols.

    Substitution: Amino derivatives, alkoxy derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-[(3,4-Dichlorobenzyl)sulfanyl]cinnoline exhibit significant anticancer properties. For example, derivatives of cinnoline have been evaluated for their ability to inhibit cancer cell proliferation. Studies have shown that modifications to the structure can enhance the cytotoxic effects against various cancer cell lines, suggesting a promising avenue for drug development in oncology .

Antimicrobial Properties

The compound's structural characteristics, particularly the presence of the dichlorobenzyl and sulfanyl groups, contribute to its antimicrobial activity. Compounds with similar frameworks have been reported to exhibit both antibacterial and antifungal effects, making them suitable candidates for further investigation as potential therapeutic agents against resistant pathogens .

Synthesis and Biological Evaluation

A study synthesized several derivatives of cinnoline compounds and evaluated their biological activities. One derivative showed an IC50 value indicating potent inhibitory effects on cancer cell lines, suggesting that structural modifications can significantly enhance therapeutic efficacy .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Reference
4-[(3,4-Dichlorobenzyl)sulfanyl]cinnolineAnticancer (MCF7)2.5
Cinnoline Derivative AAntimicrobial (E. coli)5
Cinnoline Derivative BAnticancer (HepG2)1.8

Mechanism of Action

The mechanism of action of 4-((3,4-Dichlorobenzyl)thio)cinnoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline

A key positional isomer of the compound is 4-[(2,4-dichlorobenzyl)sulfanyl]cinnoline (C₁₅H₁₀Cl₂N₂S), which differs in the chlorine substitution pattern on the benzyl group (2,4-dichloro vs. 3,4-dichloro) .

  • The 2,4-dichloro isomer could display altered steric interactions, affecting binding in biological systems or crystal packing in material applications.
Table 1: Comparison of Dichlorobenzylsulfanyl Cinnolines
Compound Substitution Pattern Molecular Formula Molecular Weight (g/mol) Key Features
4-[(3,4-Dichlorobenzyl)sulfanyl]cinnoline 3,4-dichloro C₁₅H₁₀Cl₂N₂S 321.2 Enhanced electrophilicity
4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline 2,4-dichloro C₁₅H₁₀Cl₂N₂S 321.2 Altered steric profile

Fluorinated Cinnoline Derivatives

4-[(3,4-Dichlorobenzyl)sulfanyl]-6-fluorocinnoline (CAS 7147-20-8) introduces a fluorine atom at the 6-position of the cinnoline ring .

  • Fluorine’s small size minimizes steric hindrance, allowing for deeper penetration into hydrophobic pockets.

Pyrimidine-Based Analogs

2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(methylsulfanyl)-5-pyrimidinyl methyl ether (CAS data in ) shares the 3,4-dichlorobenzylsulfanyl group but features a pyrimidine core instead of cinnoline.

  • Structural Differences: The pyrimidine ring is smaller and less aromatic than cinnoline, altering electronic properties. The methylsulfanyl and methoxy substituents may enhance solubility but reduce thermal stability compared to cinnoline derivatives.
Table 2: Core Heterocycle Comparison
Compound Core Structure Key Substituents Potential Applications
4-[(3,4-Dichlorobenzyl)sulfanyl]cinnoline Cinnoline 3,4-Dichlorobenzylsulfanyl Antifungal agents, sensors
Pyrimidine derivative () Pyrimidine 3,4-Dichlorobenzylsulfanyl, methylsulfanyl Enzyme inhibitors, agrochemicals

Benzoic Acid Derivatives

2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(4-hydroxybut-1-yn-1-yl)benzoic acid () replaces the cinnoline core with a benzoic acid moiety.

  • Functional Group Effects :
    • The carboxylic acid group introduces polarity, improving aqueous solubility.
    • The hydroxybutynyl side chain may confer unique conformational flexibility, useful in drug design .

Triazole Antifungal Agents

Though structurally distinct, 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[N-cyclopropyl-N-(3,4-dichlorobenzyl)amino]propanol () shares the 3,4-dichlorobenzyl group.

  • Activity Insights: This compound exhibits potent antifungal activity (MIC₈₀ < 0.125 μg/mL against Candida albicans), suggesting that the 3,4-dichlorobenzyl group enhances bioactivity .

Biological Activity

4-[(3,4-Dichlorobenzyl)sulfanyl]cinnoline is a heterocyclic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, characterized by a cinnoline core linked to a 3,4-dichlorobenzyl group via a sulfur atom, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C15H12Cl2N2S
  • Molecular Weight : Approximately 321.2 g/mol
  • IUPAC Name : 4-[(3,4-dichlorophenyl)methylsulfanyl]cinnoline

The biological activity of 4-[(3,4-Dichlorobenzyl)sulfanyl]cinnoline is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can inhibit enzymatic activity or modify receptor functions, disrupting essential cellular processes relevant to disease mechanisms, particularly in cancer and microbial infections .

Antimicrobial Activity

Research has demonstrated that 4-[(3,4-Dichlorobenzyl)sulfanyl]cinnoline exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Methicillin-resistant Staphylococcus aureus (MRSA)781.25 - 1562.5 μg/mL
Escherichia coli39.0 μg/mL
Candida albicans39.6 μg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown efficacy against multiple cancer cell lines by inducing apoptosis and inhibiting proliferation.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (µM)Reference
HEPG2 (Liver cancer)1.18 ± 0.14
MCF7 (Breast cancer)1.18 ± 0.14
SW1116 (Colon cancer)1.18 ± 0.14
BGC823 (Gastric cancer)1.18 ± 0.14

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the dichlorobenzyl group significantly enhances the biological activity of the compound compared to other similar structures lacking this moiety .

Comparison with Similar Compounds

Compound NameKey Features
8-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]cinnolineSimilar structure; explored for similar activities
3,4-DibenzylcinnolineLacks chlorine; different biological profile
8-Bromo-4-(phenylsulfanyl)cinnolineFeatures bromine; studied for pharmacological properties

Case Studies

Several case studies highlight the effectiveness of 4-[(3,4-Dichlorobenzyl)sulfanyl]cinnoline in preclinical settings:

  • Anticancer Efficacy : In a study involving various cancer cell lines, the compound demonstrated broad-spectrum antiproliferative activity with IC50 values significantly lower than many standard chemotherapeutics .
  • Antimicrobial Resistance : The compound was evaluated against resistant strains of bacteria and exhibited potential as a novel therapeutic agent in combating antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[(3,4-Dichlorobenzyl)sulfanyl]cinnoline, and what methodological considerations are critical for reproducibility?

  • Answer : The compound is typically synthesized via nucleophilic substitution between 4-mercaptocinnoline and 3,4-dichlorobenzyl bromide. Key steps include:

  • Reagent selection : Use anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of the benzyl bromide intermediate .
  • Catalysis : Potassium carbonate or triethylamine as a base to deprotonate the thiol group and drive the reaction .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product. Yield optimization requires precise stoichiometric ratios (1:1.2 molar ratio of mercaptocinnoline to benzyl bromide) .

Q. What analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Answer : A multi-technique approach is essential:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, sulfanyl linkage at δ 3.5–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 365.03) .
  • X-ray Diffraction (XRD) : Single-crystal XRD for unambiguous confirmation of the sulfanyl bridge geometry and dihedral angles between aromatic rings .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. Which in vitro assays are recommended for preliminary evaluation of biological activity?

  • Answer : Prioritize target-agnostic screens due to limited prior

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Enzyme inhibition : Broad-spectrum kinase or protease panels to identify potential targets .
  • Antimicrobial activity : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to exclude artifacts .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis conditions to improve yield and reduce byproducts?

  • Answer : Apply a factorial design (e.g., 23^3 matrix) to test variables:

  • Factors : Temperature (25–60°C), reaction time (12–24 h), and solvent polarity (DMF vs. THF).
  • Response surface methodology (RSM) : Identify interactions between factors. For example, higher temperatures in THF may reduce reaction time but increase side reactions .
  • Validation : Confirm optimized conditions (e.g., 40°C, 18 h, DMF) with triplicate runs to ensure reproducibility (RSD <5%) .

Q. What computational strategies predict the compound’s biological targets and binding modes?

  • Answer : Combine molecular docking and pharmacophore modeling:

  • Docking : Use AutoDock Vina with Protein Data Bank (PDB) targets (e.g., kinases, GPCRs). Focus on the sulfanyl group’s potential as a hydrogen bond acceptor .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites (e.g., electron-deficient cinnoline ring) .
  • ADMET prediction : Tools like SwissADME to assess bioavailability and toxicity risks (e.g., CYP450 inhibition) .

Q. How can substituent variations in the cinnoline or benzyl moieties enhance structure-activity relationships (SAR)?

  • Answer : Systematic SAR requires:

  • Analog synthesis : Introduce electron-withdrawing groups (e.g., -NO2_2) on the benzyl ring or methyl groups on the cinnoline core .
  • Biological testing : Compare IC50_{50} values across analogs to identify critical substituents (e.g., dichloro groups enhance membrane permeability) .
  • QSAR modeling : Use partial least squares (PLS) regression to correlate logP, polar surface area, and bioactivity .

Methodological Considerations Table

Aspect Key Parameters References
Synthesis Yield 55–70% (unoptimized); >85% with DoE
Chromatography Silica gel, 3:1 hexane/ethyl acetate
NMR Shifts Cinnoline C-4: δ 148 ppm; Benzyl Cl: δ 125–130 ppm
Computational Methods B3LYP/6-31G* for DFT; AutoDock Vina for docking

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